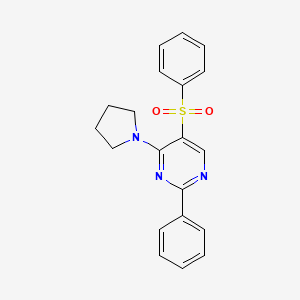

2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine

Description

Properties

IUPAC Name |

5-(benzenesulfonyl)-2-phenyl-4-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c24-26(25,17-11-5-2-6-12-17)18-15-21-19(16-9-3-1-4-10-16)22-20(18)23-13-7-8-14-23/h1-6,9-12,15H,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJHTGIFSKEOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817700 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine typically involves multi-step organic reactions. One common method includes:

Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes and amines.

Substitution Reactions: The phenyl and phenylsulfonyl groups are introduced via substitution reactions. For example, phenylsulfonyl chloride can be used to introduce the phenylsulfonyl group under basic conditions.

Pyrrolidinyl Group Introduction: The pyrrolidinyl group is often introduced through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of 2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrrolidinyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine depends on its specific application:

Pharmacological Activity: It may act by binding to specific enzymes or receptors, inhibiting their activity, or modulating their function.

Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, which affect its behavior in various chemical reactions.

Comparison with Similar Compounds

Key Findings :

- Phenylsulfonyl substituents generally yield lower melting points (e.g., 247–249°C for compound 11) compared to tosyl (261–263°C) or methylsulfonyl (275–277°C) groups, likely due to differences in molecular symmetry and intermolecular forces .

Comparison with Avanafil (Pharmaceutical Pyrimidine Derivative)

Avanafil, a pyrimidine-based PDE5 inhibitor, shares a pyrrolidinyl substituent but differs in other functional groups (Table 2):

Key Findings :

- Avanafil’s hydroxymethyl-pyrrolidinyl group enhances hydrogen bonding and solubility in acidic environments, whereas the target compound’s phenylsulfonyl group may prioritize lipophilicity .

Electronic Effects of Sulfonyl Substituents

and highlight the role of electron-withdrawing groups:

- Oxadiazole vs. Triazole : Oxadiazole-based compounds exhibit stronger electron-accepting character, red-shifting emission wavelengths compared to triazoles. The phenylsulfonyl group in the target compound may similarly influence electronic properties, though direct spectroscopic data are unavailable .

- Chlorophenyl-Sulfonyl Analogues : A related compound (CAS 1311278-90-6) with a chlorophenyl-sulfonyl group and trifluoromethylpyridinyl substituent has a predicted pKa of -5.29, indicating strong acidity. The target compound’s unsubstituted phenyl groups likely result in a less acidic profile .

Biological Activity

2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of 2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine typically involves the reaction of pyrimidine derivatives with phenylsulfonyl chloride and pyrrolidine. The reaction conditions often include the use of organic solvents and bases to facilitate nucleophilic substitution.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine exhibit significant anticancer properties. For instance, a related pyrimidine compound showed potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values in the low micromolar range (0.01 to 0.12 µM) .

Table 1: Cytotoxicity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 16 | MCF-7 | 0.09 ± 0.0085 |

| Compound 16 | A549 | 0.03 ± 0.0056 |

| Compound 25 | Colo-205 | 0.01 ± 0.074 |

| Compound 25 | A2780 | 0.12 ± 0.064 |

Anti-Alzheimer's Activity

Research indicates that derivatives of pyrimidines may possess neuroprotective effects and potential as anti-Alzheimer's agents. For example, certain compounds demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease pathology .

Table 2: Anti-Alzheimer's Activity

| Compound | AChE Inhibition (%) |

|---|---|

| Compound A | 16.00 ± 0.04 |

| Standard (Donepezil) | Comparison value |

The biological mechanisms underlying the activity of 2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine are thought to involve several pathways:

- Inhibition of Enzymes : Many pyrimidines inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

- Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which may contribute to their protective effects against cellular damage .

Case Studies

- Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyrimidine derivatives on multiple cancer cell lines, demonstrating that modifications in chemical structure significantly influenced potency.

- Neuroprotective Effects : Another case study focused on the neuroprotective potential of similar compounds against oxidative stress in neuronal cells, suggesting a promising avenue for Alzheimer's treatment.

Q & A

Q. What are the optimal synthetic routes for 2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting with functionalized pyrimidine precursors. Key steps include nucleophilic substitution for introducing the pyrrolidinyl group and sulfonylation for the phenylsulfonyl moiety. For example, sodium hydride or potassium tert-butoxide in DMF or THF facilitates substitution reactions . Optimization includes controlling temperature (e.g., 0–60°C) and using catalysts like p-toluenesulfonic acid for cyclization . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity, with yields ranging from 71% to 77% depending on substituents .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- ¹H/¹³C-NMR : Identifies substituent positions and confirms pyrrolidinyl and phenylsulfonyl group integration. For instance, aromatic protons appear at δ 7.2–8.5 ppm, while pyrrolidinyl protons show signals near δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

- Elemental Analysis : Ensures stoichiometric accuracy (e.g., C, H, N, S percentages within 0.3% of theoretical values) .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s three-dimensional structure?

X-ray crystallography provides atomic-resolution insights into bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonyl groups and adjacent rings) . Computational methods like density functional theory (DFT) predict electronic properties (e.g., HOMO-LUMO gaps) and validate crystallographic data. For example, torsional strain in the pyrrolidinyl ring can be quantified using molecular mechanics simulations .

Q. What strategies are recommended for analyzing contradictory data regarding the compound’s interactions with biological targets?

- Target-Specific Assays : Use enzyme inhibition assays (e.g., PDE5 selectivity profiling) to resolve discrepancies in binding affinity .

- Structural-Activity Relationship (SAR) Studies : Compare analogs with modified substituents (e.g., replacing phenylsulfonyl with methylsulfonyl) to isolate critical functional groups .

- Cross-Validation : Combine surface plasmon resonance (SPR) for kinetic data and isothermal titration calorimetry (ITC) for thermodynamic validation .

Q. How can in silico methods predict the compound’s pharmacokinetic properties, and what validation experiments are necessary?

- ADME Prediction : Tools like SwissADME estimate solubility (logP ~3.5), bioavailability (≥30%), and CYP450 metabolism. Acidic buffers (pH 4) enhance solubility, aligning with experimental solubility profiles .

- Validation : Parallel artificial membrane permeability assays (PAMPA) confirm predicted intestinal absorption. Microsomal stability assays (human liver microsomes) validate metabolic resistance .

Q. What purification techniques are most effective post-synthesis, and how do solvent choices impact crystallization?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradients) resolves polar byproducts .

- Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals due to the compound’s moderate solubility in ethanol . Avoid DMSO for recrystallization, as it may co-crystallize with the product .

Q. What approaches are used to establish structure-activity relationships for this compound’s bioactivity?

- Analog Synthesis : Modify substituents systematically (e.g., replacing pyrrolidinyl with piperazinyl) to assess effects on potency .

- Biological Screening : Test against panels of kinases or GPCRs to identify off-target effects. For example, selectivity against PDE6 and PDE1 isoforms can be evaluated via radioligand displacement assays .

- Docking Studies : AutoDock Vina models interactions with binding pockets (e.g., sulfonyl group hydrogen bonding with Arg223 in PDE5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.